molecular formula C27H34N4O9 B12303308 4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

Katalognummer: B12303308
Molekulargewicht: 558.6 g/mol
InChI-Schlüssel: PGJUTVVCCBCEIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (hereafter referred to by its full systematic name) is a synthetic intermediate widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapies. Its structure includes:

  • A Boc-protected amino group (tert-butoxycarbonyl), which provides steric protection during synthetic steps .
  • A 4-nitrophenyl carbonate group, which serves as a reactive handle for conjugation to hydroxyl or amine groups in biomolecules .
  • A benzyl backbone with chiral (S)-configured valine and alanine residues, ensuring stereochemical precision in drug-linker systems .

Its synthesis involves coupling Bis(4-Nitrophenyl) Carbonate with intermediates like 10a in DMF using DIPEA as a base, followed by purification via evaporation and chromatography .

Eigenschaften

Molekularformel

C27H34N4O9

Molekulargewicht

558.6 g/mol

IUPAC-Name

[4-[2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34)

InChI-Schlüssel

PGJUTVVCCBCEIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural and Functional Overview

Molecular Architecture

Boc-Val-Ala-PAB-PNP features a tert-butoxycarbonyl (Boc)-protected valine-alanine dipeptide moiety linked to a para-aminobenzyl (PAB) group, which is further conjugated to a 4-nitrophenyl carbonate activating group. This structure enables controlled drug release in ADCs via enzymatic cleavage. The Boc group protects the amine during synthesis, while the 4-nitrophenyl carbonate acts as a leaving group, facilitating conjugation to antibodies.

Physicochemical Properties

Key properties include a molecular weight of 558.58 g/mol (C₂₇H₃₄N₄O₉), a predicted density of 1.269 g/cm³, and a boiling point of 793.1°C. The compound is a white to off-white solid with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Synthetic Pathways

Stepwise Assembly

The synthesis involves three primary stages: (1) preparation of the Boc-Val-Ala dipeptide, (2) conjugation to the PAB moiety, and (3) activation with 4-nitrophenyl chloroformate.

Dipeptide Formation

Boc-Val-OH and H-Ala-OtBu are coupled using carbodiimide reagents (e.g., HATU) in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous DMF at 0–5°C for 12 hours, achieving yields of 85–90%. The tert-butyl ester of alanine is subsequently deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding Boc-Val-Ala-OH.

PAB Conjugation

Boc-Val-Ala-OH is reacted with 4-aminobenzyl alcohol (PAB-OH) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF). This step forms the amide bond between the dipeptide and PAB, with a reported yield of 78%.

Carbonate Activation

The PAB-linked intermediate is treated with 4-nitrophenyl chloroformate in the presence of pyridine as a base. The reaction occurs in anhydrous DCM at -10°C to prevent side reactions, yielding the final product with 70–75% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of DMF over THF in the coupling steps due to enhanced solubility of intermediates. Lower temperatures (-10°C to 5°C) minimize epimerization of chiral centers, critical for maintaining stereochemical integrity.

Catalytic Enhancements

The use of HATU over traditional carbodiimides (e.g., DCC) reduces racemization and improves coupling efficiency by 15–20%. Catalytic amounts of hydroxybenzotriazole (HOBt) further suppress side reactions.

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Key retention times are as follows:

Component Retention Time (min) Mobile Phase (%)
Boc-Val-Ala-PAB-PNP 12.3 65% ACN
4-Nitrophenyl chloroformate 5.8 40% ACN

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, 2H, Ar-NO₂), 7.34 (d, 2H, PAB-Ar), 6.95 (m, 1H, NH), 4.45 (s, 2H, CH₂-OCO).
  • IR (KBr) : 1745 cm⁻¹ (C=O carbonate), 1680 cm⁻¹ (amide I).

Industrial-Scale Production

Cost and Yield Considerations

At scale, the process achieves 62–68% overall yield. Iris Biotech GmbH offers 100 mg for $168.75, reflecting the high cost of chromatographic purification.

Purification Challenges

Hydrophobic interaction chromatography (HIC) is preferred over silica gel for removing 4-nitrophenol byproducts. Gradient elution with ammonium sulfate buffers improves resolution.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free drug and the cleaved linker components, which are released within the target cell .

Wissenschaftliche Forschungsanwendungen

Drug Development

4-Nitrophenyl carbonate derivatives are utilized as prodrugs in the development of targeted therapies. The compound can be modified to release active pharmaceutical ingredients upon cleavage, enhancing bioavailability and therapeutic efficacy. For instance, the compound is used in the synthesis of auristatins and dolastatin derivatives, which are potent antitumor agents. The incorporation of the p-nitrophenyl carbonate moiety allows for selective activation in tumor microenvironments, thereby minimizing systemic toxicity while maximizing local efficacy .

Bioconjugation

The compound serves as a versatile linker in bioconjugation processes. Its ability to react with nucleophilic groups on biomolecules (such as proteins and peptides) facilitates the attachment of therapeutic agents or imaging probes. This property is particularly useful in developing antibody-drug conjugates (ADCs), where cytotoxic drugs are conjugated to monoclonal antibodies for targeted cancer therapy. The stability and reactivity of the p-nitrophenyl carbonate group enable controlled release mechanisms that are critical for the effectiveness of ADCs .

Synthetic Organic Chemistry

In synthetic organic chemistry, 4-nitrophenyl carbonates are valuable intermediates for various reactions, including aminolysis and nucleophilic substitution reactions. They have been shown to promote ring-opening reactions when reacted with strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), leading to the formation of carbamate products . This reactivity is exploited in synthesizing complex molecules with specific structural features necessary for biological activity.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the synthesis of a novel auristatin derivative using 4-nitrophenyl carbonate as a coupling agent. The reaction involved the selective attachment of an amino acid-based linker to the auristatin scaffold, resulting in a compound with enhanced antitumor activity compared to its predecessors. The authors reported improved solubility and stability profiles, which are critical for clinical applications .

Case Study 2: Development of Antibody-Drug Conjugates

Research highlighted the application of 4-nitrophenyl carbonate derivatives in creating ADCs targeting specific cancer types. By using this compound as a linker, researchers successfully conjugated cytotoxic agents to antibodies, achieving targeted delivery to cancer cells while minimizing off-target effects. The study emphasized the importance of optimizing the linker chemistry to enhance therapeutic indices .

Vergleich Mit ähnlichen Verbindungen

Reactivity Comparison :

  • 11a and 11b exhibit similar reactivity due to shared 4-nitrophenyl carbonate and dioxopyrrole groups. However, 11b ’s extended linker may slow reaction kinetics in polar solvents.
  • 11c ’s urea group reduces electrophilicity of the carbonate, requiring optimized pH conditions for efficient conjugation .

ADC Linker Analogues ()

Boc-Val-Cit-PAB-PNP (870487-10-8) :

  • Structural Similarity : Shares the Boc-protected valine, citrulline (Cit), and 4-nitrophenyl carbonate groups.
  • Key Difference: Incorporates a para-aminobenzyl (PAB) spacer instead of a benzyl group, enabling protease-sensitive drug release in ADCs .
  • Performance : The PAB group in 870487-10-8 allows enzymatic cleavage in lysosomes, whereas the target compound requires pH-dependent hydrolysis, limiting its utility in certain ADC designs .

BD01416032 () :

  • Features a DBCO-Butanedicarboxylamino group and tetraoxa-diazahenicosane backbone.
  • Advantage : DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC), offering orthogonal conjugation chemistry compared to the target compound’s carbonate-based approach .

Functional Group Variants ()

4-[(2S)-3-(4-Hydroxyphenyl)-2-(phenylformamido)propanamido]benzoic Acid () :

  • Structural Contrast : Replaces the 4-nitrophenyl carbonate with a carboxylic acid group .
  • Impact : Lacks electrophilic reactivity but gains affinity for metal ions or basic residues in proteins, making it suitable for chelation or affinity chromatography .

Methyl (S)-2-[(S)-2-(Boc-amino)propanamido]-3-(4-methoxyphenyl)propanoate ():

  • Key Difference : Substitutes the benzyl carbonate with a methyl ester and adds a 4-methoxyphenyl group.
  • Solubility : Increased lipophilicity due to the methoxy group limits aqueous solubility compared to the target compound .

Biologische Aktivität

The compound 4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate is a complex peptidomimetic with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a 4-nitrophenyl carbonate , with a Boc-protected amino acid moiety. The structural complexity allows for interactions with various biological targets, which is critical for its potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • The 4-nitrophenyl carbonate group can act as a substrate for nucleophilic attack by enzymes, leading to inhibition of certain proteases or kinases. This mechanism is crucial in the context of cancer therapy where enzyme inhibition can prevent tumor growth.
  • Cellular Uptake and Targeting :
    • The peptidomimetic nature allows for better cell permeability and targeting of specific receptors on cancer cells, enhancing the efficacy of the compound in therapeutic settings.
  • Prodrug Activation :
    • The compound may function as a prodrug, where the active form is released upon metabolic conversion within the target cells, thereby minimizing systemic toxicity.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can induce apoptosis in human cervical carcinoma cells when tested using assays such as XTT or MTT .

Kinetic Studies

A kinetic study involving phenolysis reactions has demonstrated that compounds containing the 4-nitrophenyl carbonate moiety exhibit pseudo-first-order kinetics, suggesting efficient interaction with phenolic compounds . This property is essential for understanding the rate at which these compounds can exert their biological effects.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study assessed the cytotoxic effects of related compounds on human cervical carcinoma cells. The results indicated that these compounds could significantly reduce cell viability in a concentration-dependent manner, highlighting their potential as anticancer agents .
  • Mechanistic Insights :
    • The mechanism by which these compounds exert their effects was further elucidated through Brönsted-type plots, indicating a concerted mechanism for enzyme interactions. This suggests that the compound's design effectively facilitates its intended biological activity .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Cytotoxicity AssayHuman Cervical Carcinoma300Induction of Apoptosis
Kinetic StudyVarious Phenolic Compounds-Pseudo-first-order kinetics

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.